molecular formula C7H8N4 B13460477 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile

Cat. No.: B13460477
M. Wt: 148.17 g/mol
InChI Key: DDZZYHQVGWPPDX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H8N4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with nitriles in the presence of a base, leading to the formation of the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a variety of substituted pyrazolo[1,5-a]pyrazine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the carbonitrile group but shares the core structure.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile: Similar structure with a different substitution pattern.

    5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: Contains an additional diazepine ring.

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile

InChI

InChI=1S/C7H8N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h4,9H,1-2,5H2

InChI Key

DDZZYHQVGWPPDX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)C#N)CN1

Origin of Product

United States

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